[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one
Overview
Description
[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a triazine and a benzimidazole moiety. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For example, the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures yields the N-cyano derivative. This intermediate can then be reacted with hydrazine hydrate or phenylhydrazine to form the desired triazino compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production, with considerations for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine or benzimidazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, cyanogen bromide, and triethylamine. Reaction conditions often involve low temperatures and specific solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylhydrazine can yield phenyl-substituted triazino derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Medicine: Research has indicated potential therapeutic applications, including as selective aldose reductase inhibitors and anticancer agents
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This action is particularly relevant in the context of diabetic complications . Additionally, its antitumor activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]benzimidazole: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Benzimidazole: A simpler structure that forms the basis for more complex derivatives like [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities. Its ability to act as a selective enzyme inhibitor and its potential therapeutic applications distinguish it from other similar compounds .
Properties
IUPAC Name |
2H-[1,2,4]triazino[4,5-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-12-10-5-8-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZGMTIWSOQPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541180 | |
Record name | [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96101-21-2 | |
Record name | [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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